Ferene triazine
Overview
Description
Ferene triazine, also known as 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5′′-disulfonic acid disodium salt, is commonly used to measure the concentration of iron ions in aqueous solutions . The reagent is sensitive to ferrous iron ions (Fe2+) and forms a purple-colored complex with these ions in the presence of a reducing agent .
Synthesis Analysis
Triazines and tetrazines are building blocks that have provided a new dimension to the design of biologically important organic molecules . Various synthetic routes exist for a variety of triazines and tetrazines, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .
Molecular Structure Analysis
Triazines and tetrazines are significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . They possess rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .
Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
Scientific Research Applications
1. Antimicrobial Activity
Ferene triazine demonstrates potential in antimicrobial applications. Katugampala et al. (2018) explored the synthesis, characterization, and antimicrobial activity of novel sulfonated copper-triazine complexes. These complexes showed significant antibacterial activity against strains like S. aureus and E. coli, and antifungal activity against C. albicans, indicating their potential as antibacterial and antifungal drug leads (Katugampala et al., 2018).
2. Spectrophotometric Reagent for Iron
Hennessy et al. (1984) highlighted the use of Ferene as a spectrophotometric reagent for iron. They synthesized and characterized Ferene iron reagent, emphasizing its complex formation with iron(II), which includes properties like λmax, emax, and log K values (Hennessy et al., 1984).
3. BSA-Binding Studies
Abeydeera et al. (2018) investigated the synthesis and BSA-binding studies of novel sulfonated zinc-triazine complexes using Ferene. The study highlighted their potential for biological applications, especially in drug delivery systems, due to their high water solubility and efficient binding with bovine serum albumin (Abeydeera et al., 2018).
4. Reagent for Spectrophotometric Determination of Ruthenium
Islam and Stephen (1992) developed a method for the spectrophotometric determination of ruthenium using Ferene. Their research highlighted the advantages of this method, such as the efficient reduction of ruthenium species and increased molar absorptivity (Islam & Stephen, 1992).
5. Environmental Water Sample Analysis
Zhao et al. (2011) utilized Ferene in the analysis of environmental water samples. They developed a method for the magnetic solid-phase extraction of triazine herbicides in water samples, followed by high-performance liquid chromatography, indicating its application in environmental monitoring (Zhao et al., 2011).
6. Drug Delivery Systems
Triazine dendrimers, including those based on Ferene triazine, have been explored for drug delivery applications. Lim and Simanek (2012) discussed the use of triazine dendrimers in drug delivery, highlighting their synthetic versatility and potential in delivering drugs for various medicinal applications, particularly in cancer treatment (Lim & Simanek, 2012).
Safety And Hazards
Ferene triazine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Future Directions
Triazine-based materials have potential applications for gas adsorption, heterogeneous catalysis, and chemical separations . They have satisfactory sensitivity and selectivity towards different types of analytes, attributed from various mechanisms including π–π, electrostatics, hydrogen bonds, and hydrophobic and hydrophilic effects . The prospects of the materials for adsorption-based extraction were also presented, which can offer an outlook for the further development and applications .
properties
IUPAC Name |
5,6-bis(furan-2-yl)-3-pyridin-2-yl-1,2,4-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c1-2-8-17-11(5-1)16-18-14(12-6-3-9-21-12)15(19-20-16)13-7-4-10-22-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGVLLHYNIYCAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238100 | |
Record name | Ferene triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ferene triazine | |
CAS RN |
90358-65-9 | |
Record name | Ferene triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090358659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferene triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Bis(2-furyl)-3-(2-pyridyl)-1,2,4-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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